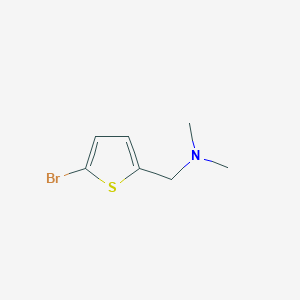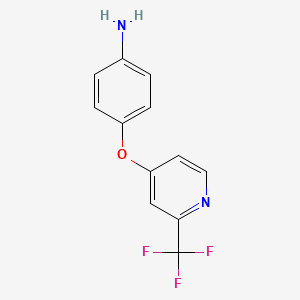
4-(Difluoromethoxy)-3-fluorobenzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(Difluoromethoxy)-3-fluorobenzonitrile” has been reported in the literature. For instance, a synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . Another study discussed the synthesis of tri- and difluoromethoxylated compounds by visible-light photoredox catalysis .
Applications De Recherche Scientifique
Pulmonary Fibrosis Research
4-(Difluoromethoxy)-3-fluorobenzonitrile: has been studied for its potential therapeutic effects on pulmonary fibrosis. In a study, a related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) , was shown to inhibit TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo . This suggests that derivatives of 4-(Difluoromethoxy)-3-fluorobenzonitrile could be explored for similar applications in the treatment and understanding of idiopathic pulmonary fibrosis (IPF).
Organic Synthesis
The compound is available for purchase as a chemical reagent, indicating its use in organic synthesis . Its unique structure could be utilized in the synthesis of complex organic molecules, potentially serving as an intermediate in pharmaceutical drug development or in the creation of novel organic compounds with specific desired properties.
Nanotechnology
4-(Difluoromethoxy)-3-fluorobenzonitrile: could be employed in the bottom-up assembly of nanomaterials through controlled chemical reactions. Its molecular structure may allow for precise interactions at the nanoscale, facilitating the creation of nanoscale materials or devices with specific functions.
Radiopharmaceutical Development
The presence of fluorine atoms in 4-(Difluoromethoxy)-3-fluorobenzonitrile makes it a candidate for radiolabeling. Radioactive isotopes of fluorine can be used for medical imaging techniques like positron emission tomography (PET), providing a pathway for the development of new radiopharmaceuticals.
Propriétés
IUPAC Name |
4-(difluoromethoxy)-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWSJWLBGNEBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-fluorobenzonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)




![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)

![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)
